N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine
Overview
Description
N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine is a chemical compound with the molecular formula C9H11N5. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine typically involves the cycloaddition reaction of nitriles and azides. This method is straightforward and flexible, often utilizing sodium azide as the inorganic azide source in conjunction with an ammonium halide as an additive in dipolar aprotic solvents . The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods
In industrial settings, the synthesis of tetrazole derivatives, including this compound, can be approached using eco-friendly methods. These methods often involve the use of water as a solvent, moderate reaction conditions, and non-toxic reagents, making the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced derivatives.
Substitution: Participates in substitution reactions, particularly with electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized tetrazole derivatives, while reduction produces reduced forms of the compound .
Scientific Research Applications
N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine involves its interaction with molecular targets and pathways. In medicinal applications, it acts by binding to specific receptors or enzymes, thereby modulating their activity. For instance, as an angiotensin II receptor antagonist, it prevents the binding of angiotensin II to its receptor, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Valsartan: Another angiotensin II receptor antagonist used to treat hypertension.
Losartan: Similar to valsartan, used for managing high blood pressure and heart failure.
A-81988: A selective antagonist of nonpeptide angiotensin II type 1 receptors.
Uniqueness
N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine is unique due to its specific structural features and the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its eco-friendly synthesis methods further distinguish it from other similar compounds .
Properties
IUPAC Name |
N-methyl-1-[3-(2H-tetrazol-5-yl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-10-6-7-3-2-4-8(5-7)9-11-13-14-12-9/h2-5,10H,6H2,1H3,(H,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSDVXHISHLDKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241123 | |
Record name | N-Methyl-3-(2H-tetrazol-5-yl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-43-3 | |
Record name | N-Methyl-3-(2H-tetrazol-5-yl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915920-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-3-(2H-tetrazol-5-yl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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